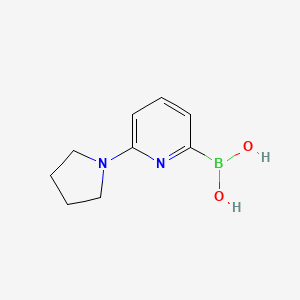
(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid” is a boron-containing compound . Boron compounds have been increasingly studied in medicinal chemistry due to their unique physicochemical and electronic characteristics . They are considered Lewis acids, with a pKa value of 4–10 . The molecular formula of this compound is C9H13BN2O2 .
Synthesis Analysis
Boronic acids, including “(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid”, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well-known .Molecular Structure Analysis
The molecular weight of “(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid” is 192.02 . The structure of this compound includes a pyrrolidin-1-yl group attached to the 6-position of a pyridine ring, and a boronic acid group attached to the 2-position of the pyridine ring .Chemical Reactions Analysis
Boronic acids, such as “(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid”, have unique reactivity due to their ability to form reversible covalent bonds with diols and amines . This property has been exploited in various chemical reactions and has led to the development of a wide range of boronic acid-based catalysts and reagents .Wissenschaftliche Forschungsanwendungen
- Stereogenicity of carbons within the pyrrolidine ring influences the biological profile of drug candidates, affecting their binding mode to enantioselective proteins .
- These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with promising results .
- While not directly related to the pyrrolidine ring, understanding the interactions between different heterocyclic systems contributes to drug design and development .
Medicinal Chemistry and Drug Discovery
Anti-Tubercular Activity
Imidazole-Containing Compounds
Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists
Anticonvulsant Properties
Zukünftige Richtungen
The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids, including “(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid”, could have promising applications in the development of new drugs .
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
As a boronic acid, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters in the body .
Result of Action
As a boronic acid, it may have the potential to interact with various biomolecules and influence cellular processes .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid include pH, temperature, and the presence of other molecules in the environment .
Eigenschaften
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXRXMTXRIZCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)






![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)

![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B567254.png)
